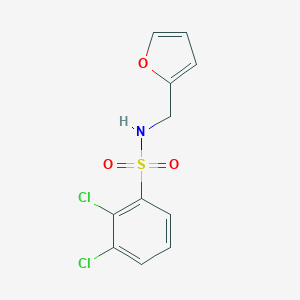![molecular formula C17H20ClNO2 B275513 2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275513.png)
2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the family of β-blockers, which are widely used for the treatment of hypertension, angina, and other cardiovascular disorders.
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol involves the inhibition of β-adrenergic receptors. This leads to a decrease in the activity of the sympathetic nervous system, which is responsible for regulating heart rate and blood pressure. The compound also has vasodilatory effects, which further contributes to the reduction in blood pressure. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol include a decrease in heart rate, blood pressure, and cardiac output. This compound also has vasodilatory effects, which lead to an increase in blood flow to the peripheral tissues. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of other diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol in lab experiments is its high potency and specificity for β-adrenergic receptors. This makes it a useful tool for studying the role of these receptors in cardiovascular physiology and disease. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol. One of the areas of interest is the development of more potent and selective β-blockers for the treatment of cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of this compound. Finally, the potential applications of this compound in the treatment of other diseases such as diabetes, cancer, and neurodegenerative disorders warrant further investigation.
Conclusion:
In conclusion, 2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol is a promising compound with potential applications in the treatment of cardiovascular diseases and other related disorders. Its high potency and specificity for β-adrenergic receptors make it a useful tool for studying the role of these receptors in cardiovascular physiology and disease. Further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory and antioxidant effects and to explore its potential applications in the treatment of other diseases.
Synthesis Methods
The synthesis of 2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol involves the reaction of 3-chloro-4-ethoxybenzaldehyde with phenethylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions, and the resulting product is purified using column chromatography. The yield of the product is typically high, and the purity is confirmed using analytical techniques such as NMR and HPLC.
Scientific Research Applications
2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol has been extensively studied for its potential applications in the treatment of cardiovascular diseases. Several studies have demonstrated its efficacy in reducing blood pressure and heart rate, which makes it a promising candidate for the treatment of hypertension and other related disorders. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of other diseases such as diabetes, cancer, and neurodegenerative disorders.
properties
Molecular Formula |
C17H20ClNO2 |
|---|---|
Molecular Weight |
305.8 g/mol |
IUPAC Name |
2-[(3-chloro-4-ethoxyphenyl)methylamino]-1-phenylethanol |
InChI |
InChI=1S/C17H20ClNO2/c1-2-21-17-9-8-13(10-15(17)18)11-19-12-16(20)14-6-4-3-5-7-14/h3-10,16,19-20H,2,11-12H2,1H3 |
InChI Key |
NPDWDTUSCZVFMZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCC(C2=CC=CC=C2)O)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCC(C2=CC=CC=C2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxy-benzenesulfonamide](/img/structure/B275444.png)



![4-{[(3-Chlorophenyl)amino]carbonyl}isophthalic acid](/img/structure/B275455.png)
![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)


![N-[(furan-2-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B275469.png)


![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)